NQ301

描述

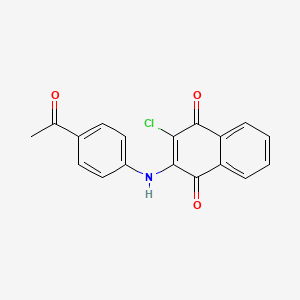

NQ301,也称为 2-[(4-乙酰基苯基)氨基]-3-氯萘-1,4-二酮,是一种具有显著生物活性的合成化合物。它主要以其抗血栓形成和抗血小板特性而闻名。 This compound 抑制血小板聚集和血栓烷 A2 合成酶活性,使其成为心血管研究中的一种宝贵药物 .

准备方法

合成路线和反应条件: NQ301 是通过多步合成过程合成的,该过程涉及 2-氯-1,4-萘醌与 4-乙酰苯胺反应。 反应通常在合适的溶剂(如二甲基亚砜 (DMSO))存在下并在受控温度条件下进行 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格的质量控制措施,以确保高纯度和产率。 该化合物通常采用重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: NQ301 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的醌衍生物。

还原: this compound 的还原会导致氢醌衍生物的形成。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 常用的亲核试剂包括胺和硫醇.

主要产物:

氧化: 形成各种醌衍生物。

还原: 形成氢醌衍生物。

取代: 形成取代的萘醌衍生物.

科学研究应用

NQ301 is a chemical compound known as a naphthoquinone and is identified by the CAS number 130089-98-4. It exhibits various biological activities, including antiplatelet, antithrombotic, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Antiplatelet and Antithrombotic Agent

this compound is recognized for its potential as a therapeutic agent in preventing thrombotic events because of its antiplatelet properties, making it a candidate for treating cardiovascular diseases where platelet aggregation poses significant risks. this compound reduces platelet aggregation by interfering with the arachidonic acid cascade in activated platelets. Studies show that this compound can completely block increases in intracellular calcium levels induced by platelet activation, thereby inhibiting thrombus formation.

This compound inhibits thromboxane A2 synthase activity with thromboxane A2/prostaglandin H2 receptor blockade and modulates arachidonic acid liberation as well as 12-hydroxy-5,8,10,14-eicosatetraenoic acid formation in platelets . this compound concentration-dependently inhibits washed rabbit platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane A2 receptor agonist .

CD45 Inhibitor

this compound functions as a selective inhibitor of the protein tyrosine phosphatase CD45, with an IC50 value of approximately 200 nM. It demonstrates potency in modulating cellular responses associated with platelet activation and aggregation. NQ 301 exhibits >200-fold selectivity for CD45 over six related protein tyrosine phosphatases . It increases phosphorylation of Lck in Jurkat cells and reduces T cell receptor signaling in activated splenocytes in vitro .

Anti-inflammatory and Antimicrobial

Due to its anti-inflammatory and antimicrobial activities, this compound may have potential applications in treating inflammatory diseases and infections. Its ability to enhance cAMP levels suggests potential anti-inflammatory effects that could be beneficial in various cardiovascular conditions.

Impact on Platelet Function

this compound has been shown to inhibit cytosolic calcium mobilization and ATP secretion during platelet activation processes. this compound could modulate multiple pathways involved in thrombosis and inflammation, making it a valuable compound for further investigation in clinical settings.

Anticancer Activity

Two open enones showed significant anticancer activity with IC50 of 5.0 and 2.5 μM respectively.

The table below compares this compound with other compounds:

| Compound Name | Structure Type | Key Activity | IC50 Value (nM) | Unique Features |

|---|---|---|---|---|

| This compound | Naphthoquinone | Antiplatelet, Antithrombotic | 200 | Selective CD45 inhibitor |

| Compound A | Flavonoid | Antioxidant, Anti-inflammatory | 150 | Broad-spectrum anti-inflammatory |

| Compound B | Thienopyridine | Antiplatelet | 100 | Commonly used in clinical settings |

| Aspirin | Antiplatelet | 300 | Irreversible COX inhibitor |

作用机制

NQ301 通过抑制血栓烷 A2 合成酶和血栓烷 A2 受体活性发挥作用。它通过抑制细胞内途径而不是直接抑制纤维蛋白原-GPIIb/IIIa 复合物结合来抑制血小板聚集。 This compound 显着抑制细胞质钙离子浓度的升高和三磷酸腺苷的释放,并显着增加活化血小板中环状腺苷单磷酸的水平 .

类似化合物:

- 2-氯-3-(4-乙酰基苯基)-氨基-1,4-萘醌

- 2-[(4-乙酰基苯基)氨基]-3-氯-1,4-萘二酮

- 化合物 211

比较: this compound 由于其选择性抑制血栓烷 A2 合成酶和受体活性而独一无二。与其他类似化合物不同,this compound 通过调节花生四烯酸释放和抑制血栓烷 B2 形成而表现出强大的抗血栓形成作用。 这使其成为心血管研究和治疗应用中的一种宝贵化合物 .

相似化合物的比较

- 2-Chloro-3-(4-acetylphenyl)-amino-1,4-naphthoquinone

- 2-[(4-Acetylphenyl)amino]-3-chloro-1,4-naphthalenedione

- Compound 211

Comparison: NQ301 is unique due to its selective inhibition of thromboxane A2 synthase and receptor activity. Unlike other similar compounds, this compound exhibits a potent antithrombotic effect by modulating arachidonic acid liberation and inhibiting thromboxane B2 formation. This makes it a valuable compound in cardiovascular research and therapeutic applications .

生物活性

NQ301, also known as 2-chloro-3-(4-hydroxyphenyl)-1,4-naphthoquinone, is a selective inhibitor of the protein tyrosine phosphatase CD45, with a reported IC50 of 200 nM. This compound has garnered attention for its diverse biological activities, including antiplatelet, antithrombotic, anti-inflammatory, and antimicrobial properties. Its selectivity for CD45 over related phosphatases (greater than 200-fold) makes it a valuable tool in research focused on T-cell signaling and inflammation modulation.

This compound inhibits the tyrosine phosphatase activity of CD45, which plays a crucial role in T-cell receptor (TCR) signaling. By blocking CD45, this compound compromises signal transduction during T-cell activation, thereby reducing the phosphorylation of key proteins involved in immune responses. This inhibition leads to decreased T-cell receptor signaling in activated splenocytes and increased phosphorylation of Lck in Jurkat cells .

In Vivo Studies

- Inflammation Models : this compound has been shown to block inflammation in various models, including a delayed-type hypersensitivity model. This suggests potential applications in treating autoimmune diseases where CD45-mediated signaling contributes to pathogenesis .

- Antiplatelet and Antithrombotic Effects : In animal studies, this compound significantly inhibited platelet aggregation and prevented death due to pulmonary thrombosis in mice. These findings indicate its potential as an antithrombotic agent .

Table of Biological Activities

Case Study 1: T-Cell Modulation

In a study examining the effects of this compound on T-cell activation, researchers found that treatment with this compound led to reduced IL-2 production and CD69 expression in Jurkat cells exposed to antigen. This supports the hypothesis that inhibiting CD45 can modulate T-cell responses effectively .

Case Study 2: Thrombosis Prevention

Another study focused on the antithrombotic properties of this compound demonstrated that oral administration significantly reduced thrombus formation in a rat model. The results indicated that this compound could be developed as a therapeutic agent for preventing thromboembolic events .

属性

IUPAC Name |

2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZKIQSQHZVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。